molecular formula C21H32N2O3 B4997689 N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide

カタログ番号 B4997689
分子量: 360.5 g/mol
InChIキー: MNAVCEKGMZSNSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has attracted attention from researchers due to its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.

作用機序

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide exerts its therapeutic effects by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and a decrease in seizures, addiction, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. Additionally, this compound has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which play a critical role in regulating mood and behavior.

実験室実験の利点と制限

One of the main advantages of N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide is its potency and selectivity for GABA transaminase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. Additionally, this compound has a long half-life, which allows for sustained inhibition of GABA transaminase. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research involving N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide. One area of interest is the development of novel analogs of this compound that have improved solubility and pharmacokinetic properties. Additionally, there is a growing interest in the use of this compound in combination with other drugs, such as antiepileptic drugs, to enhance its therapeutic efficacy. Finally, there is a need for further studies to elucidate the precise mechanisms underlying the therapeutic effects of this compound in various neurological disorders.

合成法

The synthesis of N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide involves a multi-step process that requires several reagents and solvents. The first step involves the preparation of 2,3-dimethoxybenzaldehyde, which is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to the piperidine derivative, which is finally reacted with methyl chloroformate to form this compound.

科学的研究の応用

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Several studies have demonstrated its efficacy in reducing seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.

特性

IUPAC Name

N-[(1-cyclohexylpiperidin-3-yl)methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-25-19-12-6-11-18(20(19)26-2)21(24)22-14-16-8-7-13-23(15-16)17-9-4-3-5-10-17/h6,11-12,16-17H,3-5,7-10,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVCEKGMZSNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。